

# 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid CAS number 725-14-4

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## Compound of Interest

Compound Name: 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid

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An In-Depth Technical Guide to **4'-Methoxy-[1,1'-biphenyl]-4-carboxylic Acid** (CAS 725-14-4): Synthesis, Characterization, and Applications

## Introduction

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, liquid crystals, and organic electronics. Its rigid, planar geometry allows for precise spatial orientation of functional groups, making it an ideal building block for designing molecules with specific biological targets or material properties. Within this important class of compounds, **4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid** (CAS 725-14-4) stands out as a particularly versatile synthetic intermediate. The presence of a carboxylic acid group on one phenyl ring and a methoxy group on the other provides two distinct points for chemical modification, enabling the creation of diverse molecular architectures.

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the compound's properties, detailed synthesis protocols with mechanistic insights, a survey of its applications in modern research, and essential safety and handling information.

## Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development. These characteristics determine its solubility, reactivity, and the analytical methods required for its identification and quality control.

## Key Physicochemical Properties

The essential physicochemical data for **4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid** are summarized below. The high melting point is indicative of a stable, crystalline solid, a common feature of rigid aromatic structures.

Property	Value	Reference
CAS Number	725-14-4	[1][2]
Molecular Formula	C <sub>14</sub> H <sub>12</sub> O <sub>3</sub>	[2][3]
Molecular Weight	228.24 g/mol	[2][3]
Appearance	White to off-white solid	[4]
Melting Point	253-256 °C	[1][4]
SMILES	<chem>COC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O</chem>	[1]
InChI Key	FDPKGXQCDURRBM-UHFFFAOYSA-N	[5]

## Spectroscopic Signature

Spectroscopic analysis is critical for confirming the identity and purity of the compound. The <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) spectra provide a detailed map of the molecule's carbon-hydrogen framework.

<sup>1</sup>H and <sup>13</sup>C NMR Data: The proton NMR spectrum is characterized by distinct doublets in the aromatic region, corresponding to the protons on the two phenyl rings.[2] The sharp singlet around 3.80 ppm is a hallmark of the methoxy group's protons. The <sup>13</sup>C NMR spectrum complements this, showing characteristic signals for the carboxylic acid carbon, the methoxy carbon, and the aromatic carbons.[2]

Nucleus	Chemical Shift ( $\delta$ , ppm)	Multiplicity / Note	Reference
$^1\text{H}$ NMR	12.9 (s, 1H)	Carboxylic Acid (Broad)	<a href="#">[2]</a>
7.99 (d, 2H)	Aromatic	<a href="#">[2]</a>	
7.74 (d, 2H)	Aromatic	<a href="#">[2]</a>	
7.69 (d, 2H)	Aromatic	<a href="#">[2]</a>	
7.04 (d, 2H)	Aromatic	<a href="#">[2]</a>	
3.80 (s, 3H)	Methoxy Group	<a href="#">[2]</a>	
$^{13}\text{C}$ NMR	167.17	C=O (Carboxylic Acid)	<a href="#">[2]</a>
159.49	C-O (Methoxy)	<a href="#">[2]</a>	
143.90, 131.16, 129.91, 128.77, 128.09, 126.08	Aromatic Carbons	<a href="#">[2]</a>	
114.45	Aromatic Carbon	<a href="#">[2]</a>	
55.17	-OCH <sub>3</sub>	<a href="#">[2]</a>	

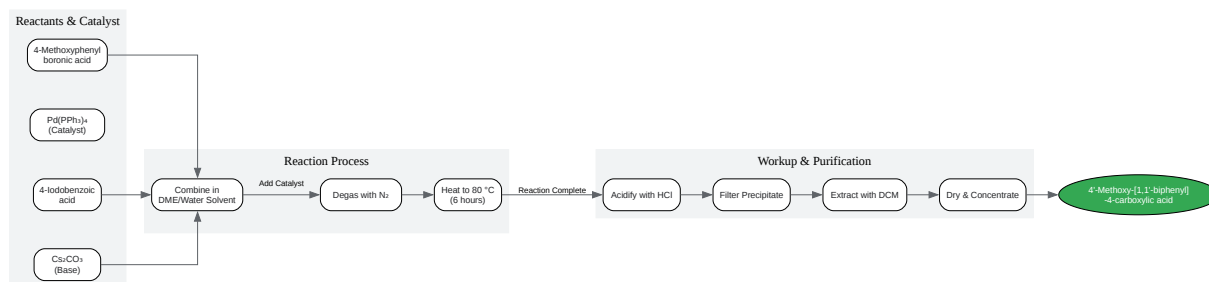
Infrared (IR) and Raman Spectroscopy: IR and Raman spectra can further confirm the presence of key functional groups.[\[3\]](#) Expected vibrations include a strong C=O stretch for the carboxylic acid, C-O stretches for the acid and ether functionalities, and characteristic C=C stretches from the aromatic rings.

## Section 2: Synthesis Methodologies

The efficient synthesis of **4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid** is crucial for its availability as a research chemical. The Suzuki-Miyaura cross-coupling reaction is the most prevalent and effective method, offering high yields and broad functional group tolerance.

### Principle: The Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and an organoboron species. This reaction is catalyzed by a palladium(0) complex. The choice of this methodology is driven by its reliability, the commercial availability of the starting materials, and the relatively mild reaction conditions that are tolerant of the carboxylic acid and methoxy functional groups present in the target molecule.



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*General workflow for Suzuki-Miyaura cross-coupling synthesis.*

## Detailed Protocol: Palladium-Catalyzed Suzuki Coupling

This protocol is adapted from established literature procedures and represents a reliable method for laboratory-scale synthesis.[2]

Reagents & Equipment:

- 4-Methoxyphenylboronic acid (1.0 eq)
- 4-Iodobenzoic acid (1.0 eq)
- Cesium Carbonate ( $\text{Cs}_2\text{CO}_3$ ) (2.5 eq)
- Tetrakis(triphenylphosphine)palladium(0) [ $\text{Pd}(\text{PPh}_3)_4$ ] (0.05 eq)
- 1,2-Dimethoxyethane (DME) and Water (3:1 mixture)
- 2M Hydrochloric Acid (HCl)
- Dichloromethane (DCM)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet

#### Step-by-Step Methodology:

- **Reaction Setup:** In a round-bottom flask, combine 4-methoxyphenylboronic acid (1.0 eq), 4-iodobenzoic acid (1.0 eq), and cesium carbonate (2.5 eq).
- **Solvent Addition:** Add the 3:1 solvent mixture of DME/water.
- **Inert Atmosphere:** Degas the reaction mixture by bubbling nitrogen through the solution for 15 minutes. This step is critical to remove oxygen, which can oxidize and deactivate the palladium(0) catalyst.
- **Catalyst Addition:** Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the mixture under a positive pressure of nitrogen.
- **Reaction:** Heat the mixture to 80 °C and stir for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup - Acidification:** Once the reaction is complete, cool the mixture to room temperature. Carefully acidify with 2M HCl until the pH is below 7. A precipitate of the product should form.

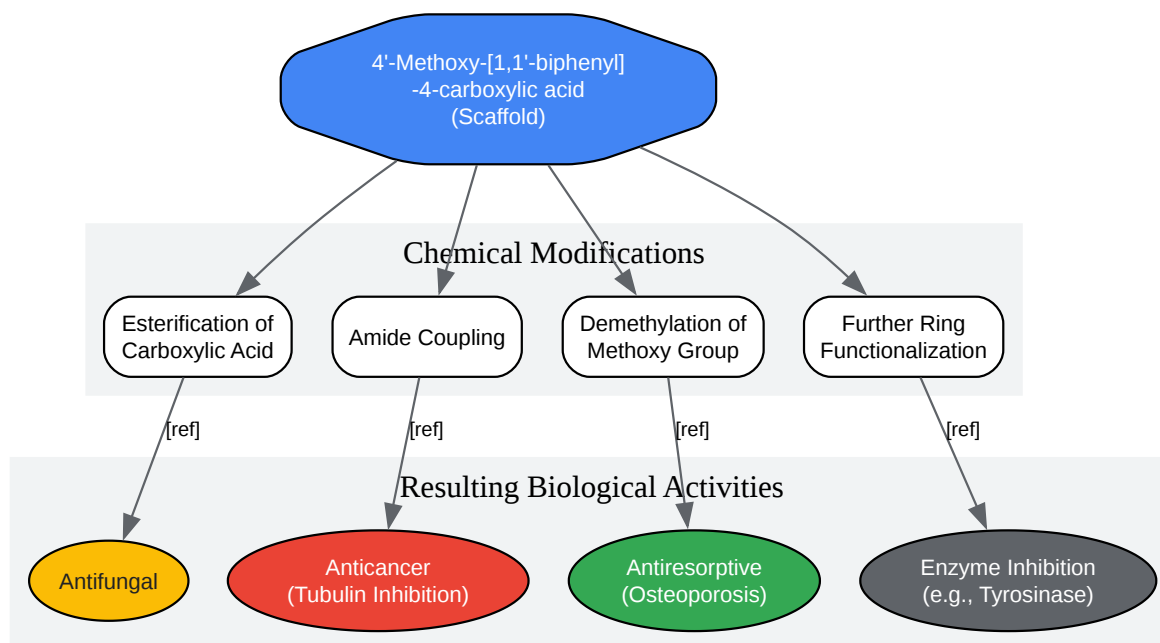
- **Workup - Isolation:** Collect the solid precipitate by filtration. Extract the aqueous filtrate twice with dichloromethane to recover any dissolved product.
- **Purification:** Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product. The reported yield for this method is high, often around 95%.[\[2\]](#)

## Alternative Synthesis: Haloform Reaction

An older, classical method involves the oxidation of 4-acetyl-4'-methoxybiphenyl using sodium hypobromite, which is a haloform reaction.[\[6\]](#) While effective, this route is often less favored in modern labs due to the use of halogenated reagents and potentially lower yields compared to cross-coupling methods.

## Section 3: Applications in Research and Drug Discovery

**4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid** is primarily used as a molecular scaffold. Its two distinct functional groups allow for selective derivatization to explore structure-activity relationships (SAR) across various therapeutic targets.



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*Logical relationship between the core scaffold and its derived biological activities.*

#### Case Studies in Drug Discovery:

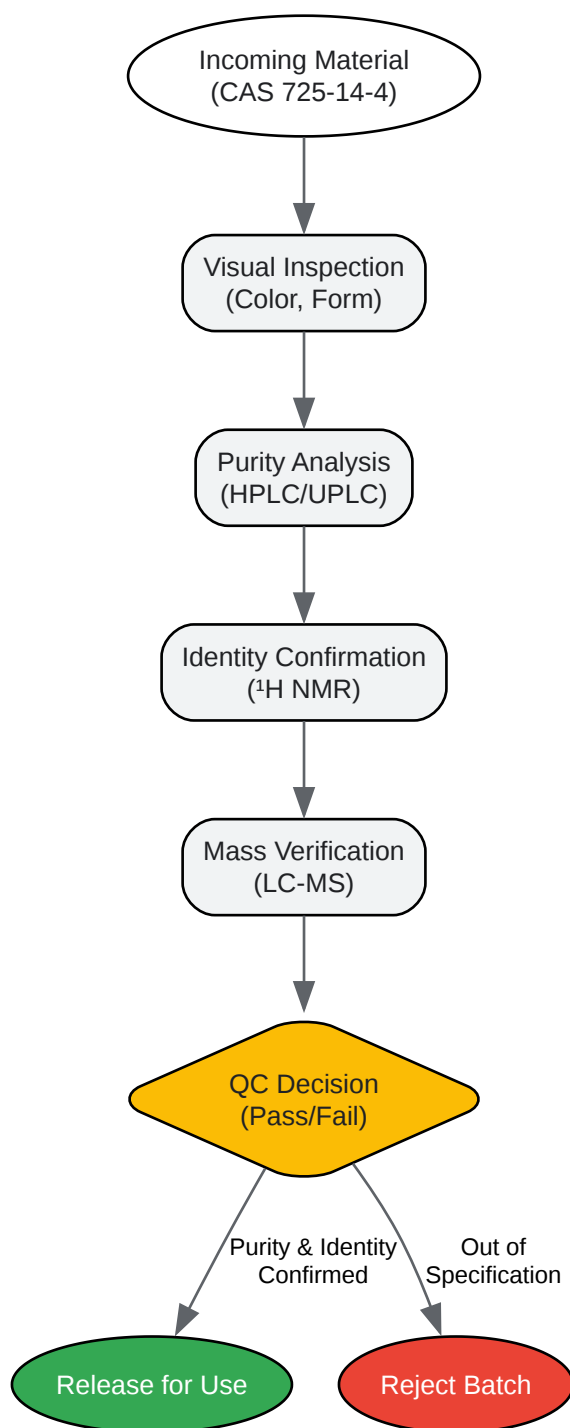
- **Anticancer Agents:** Derivatives of biphenyl-4-carboxylic acid have been investigated as potent anticancer agents.[7] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process for cell division, thereby halting the proliferation of cancer cells.[8]
- **Antifungal Activity:** Esterification of the carboxylic acid group has led to a series of compounds with activity against pathogenic *Candida* species.[9] This highlights the importance of the carboxylic acid moiety as a handle for tuning the compound's pharmacokinetic properties, such as cell permeability.
- **Osteoporosis Treatment:** Some biphenyl-carboxylic acid derivatives have shown potential as antiresorptive drugs, which act by slowing or stopping bone loss, a key pathology in osteoporosis.[8]

- Enzyme Inhibition: The biphenyl scaffold has also been used to design inhibitors of enzymes like tyrosinase, which is involved in melanin production.[\[8\]](#)

## Section 4: Quality Control and Analytical Procedures

Ensuring the purity and identity of **4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid** is paramount for reproducible research. A standard quality control (QC) workflow involves a combination of chromatographic and spectroscopic techniques.





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*Typical Quality Control (QC) workflow for analytical verification.*

- **High-Performance Liquid Chromatography (HPLC):** This is the primary method for determining the purity of the compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% formic acid or trifluoroacetic acid) is

typically used. Purity is assessed by the area percentage of the main peak detected by a UV detector.

- Nuclear Magnetic Resonance (NMR): As detailed in Section 1.2,  $^1\text{H}$  NMR is used to confirm the chemical structure and identity of the compound, ensuring it matches the reference spectrum.
- Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique confirms the molecular weight of the compound, providing definitive evidence of its identity.

## Section 5: Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid**. It is intended for research use only by qualified individuals.<sup>[10][11]</sup>

Hazard Information	GHS Pictogram	Precautionary Statements
H315: Causes skin irritation.	Warning	P261: Avoid breathing dust.
H319: Causes serious eye irritation.	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	
H335: May cause respiratory irritation.	P405: Store locked up.	

(Data sourced from ChemicalBook)<sup>[4]</sup>

### Handling Recommendations:

- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.

- Storage: Store in a tightly sealed container in a cool, dry place.[10] The compound should be kept in a desiccated environment to prevent moisture absorption.

## Conclusion

**4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid** is a high-value chemical intermediate whose utility is rooted in its well-defined structure and dual functional handles. The reliability of modern synthetic methods like the Suzuki coupling ensures its accessibility for a wide range of research endeavors. From developing novel anticancer and antifungal therapeutics to exploring new materials, this biphenyl derivative serves as a foundational building block. This guide has provided the essential technical knowledge—from synthesis to safe handling—to empower scientists and researchers to effectively utilize this versatile compound in their work.

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